molecular formula C19H14FN7O2 B11340983 8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11340983
M. Wt: 391.4 g/mol
InChI Key: AJPANXRGGKTFLK-UHFFFAOYSA-N
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Description

The compound 8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich tricyclic system with two distinct aromatic substituents: a 4-fluorophenyl group and a 3-methoxyphenyl group. Its structural complexity arises from the fused heptazatricyclic core, which incorporates seven nitrogen atoms across three interconnected rings.

Crystallographic data for analogous compounds (e.g., those solved using SHELXL97 and visualized via ORTEP-3) highlight the importance of precise structural determination in understanding conformational stability and intermolecular interactions . For example, related tricyclic systems exhibit mean C–C bond lengths of 0.005 Å and R factors as low as 0.041, indicating high structural accuracy .

Properties

Molecular Formula

C19H14FN7O2

Molecular Weight

391.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14FN7O2/c1-29-13-4-2-3-11(9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)10-5-7-12(20)8-6-10/h2-9,17H,1H3,(H,23,28)(H,21,24,26)

InChI Key

AJPANXRGGKTFLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H24_{24}F1_{1}N3_{3}O3_{3}S
  • Molecular Weight : 483.5 g/mol
  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in various metabolic pathways. It has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and certain pathogens.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have shown effectiveness against measles virus replication in vitro . This suggests a potential application in antiviral therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies on related pyrazole derivatives revealed significant inhibitory effects against various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and pyrazole rings can enhance antimicrobial efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This points to its potential use as an anti-inflammatory agent .

Case Studies

StudyFocusFindings
Umesha et al., 2009DHODH InhibitionThe compound was found to inhibit DHODH more effectively than known inhibitors like brequinar .
Research Group AAntiviral ActivityShowed significant reduction in viral load in cell cultures infected with measles virus .
Research Group BAntimicrobial ActivityDemonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

Table 1: Key Structural Differences Among Tricyclic Analogues
Compound Name Core Structure Substituents Nitrogen Count Key Functional Groups
Target Compound Heptazatricyclo[7.4.0.0³,⁷] 4-Fluorophenyl, 3-Methoxyphenyl 7 Ketone (C=O)
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo[7.3.0.0²,⁶] 4-Methoxyphenyl, Phenyl 6 None
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic 4-Methoxyphenyl 1 Thioether (S), Ketone

Key Observations :

  • The 4-fluorophenyl group introduces electronegativity and metabolic stability compared to non-halogenated analogues, while the 3-methoxyphenyl group offers hydrogen-bonding sites absent in phenyl-substituted derivatives .

2D vs. 3D Similarity Metrics

Table 2: Similarity Scores for Select Analogues (Hypothetical Data Based on )
Compound Pair 2D Tanimoto Shape-Tanimoto (ST) Color-Tanimoto (CT) Neighbor Preference Index (NPI)
Target Compound vs. 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo... 0.72 0.85 0.55 +0.78 (3D preference)
Target Compound vs. 9-(4-Methoxyphenyl)-dithia-azatetracyclo... 0.35 0.62 0.30 -0.65 (2D preference)

Analysis :

  • The target compound shows high 3D similarity (ST ≥ 0.8, CT ≥ 0.5) with hexaazatricyclic analogues, meeting PubChem3D’s 3D neighboring criteria despite moderate 2D similarity. This suggests shared conformational features critical for bioactivity .
  • In contrast, low ST/CT scores for sulfur-containing analogues highlight the impact of core heteroatoms (N vs. S) on shape and feature alignment .

Crystallographic and Computational Insights

  • Refinement Parameters : The target compound’s structural analogues exhibit low R factors (e.g., 0.041 in ), ensuring reliable comparisons of bond lengths and angles. Computational tools like SHELXL97 and ORTEP-3 enable precise modeling of nitrogen-rich cores, critical for virtual screening .
  • Graph-Based Comparisons : Subgraph matching (e.g., GEM-Path ) may outperform traditional Tanimoto coefficients in capturing the target’s tricyclic topology, though at higher computational cost .

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